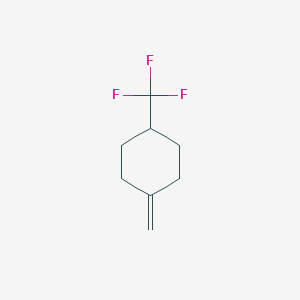
1-Methylidene-4-(trifluoromethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylidene-4-(trifluoromethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a methylidene group and a trifluoromethyl group
准备方法
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
化学反应分析
1-Methylidene-4-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methylidene-4-(trifluoromethyl)cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
作用机制
The mechanism by which 1-Methylidene-4-(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application.
相似化合物的比较
1-Methylidene-4-(trifluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-Methylidene-4-(trifluoromethoxy)cyclohexane: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can lead to differences in reactivity and applications.
Cyclohexene, 1-methyl-4-(1-methylethylidene):
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C8H11F3 |
|---|---|
分子量 |
164.17 g/mol |
IUPAC 名称 |
1-methylidene-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H11F3/c1-6-2-4-7(5-3-6)8(9,10)11/h7H,1-5H2 |
InChI 键 |
ZXYTYRCNWYFWDG-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCC(CC1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)




![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)



![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
